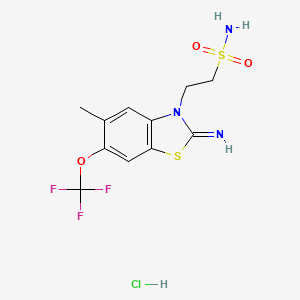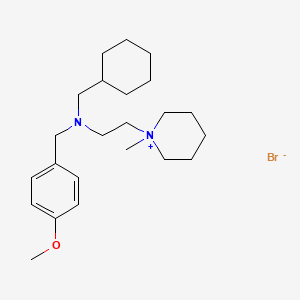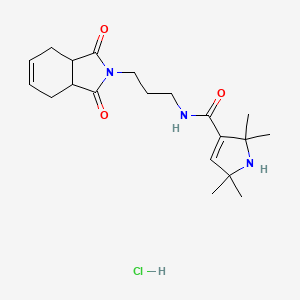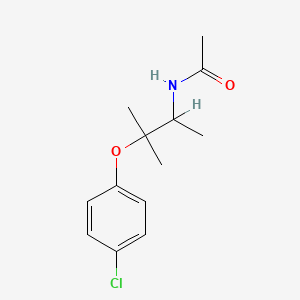
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group attached to a dimethylpropyl chain, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- typically involves the reaction of p-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a suitable amine to form the final acetamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反应分析
Types of Reactions
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
p-Chlorophenoxyisobutyric Acid: Known for its use as an antiauxin, it shares structural similarities with Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)-.
Clofibric Acid: Another compound with a chlorophenoxy group, used in the synthesis of hypoxia-inducible factor-1 inhibitors.
Uniqueness
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88222-10-0 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
N-[3-(4-chlorophenoxy)-3-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-10(2)16)13(3,4)17-12-7-5-11(14)6-8-12/h5-9H,1-4H3,(H,15,16) |
InChI 键 |
WGLKMPZTVCSIPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


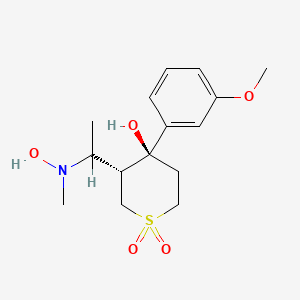
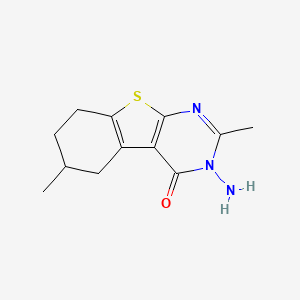
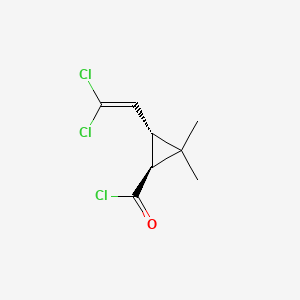
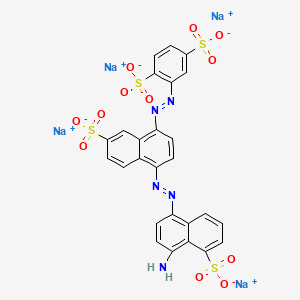
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
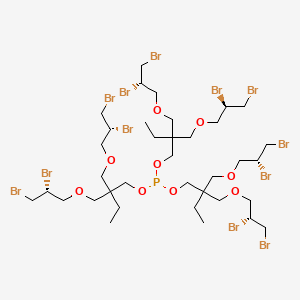
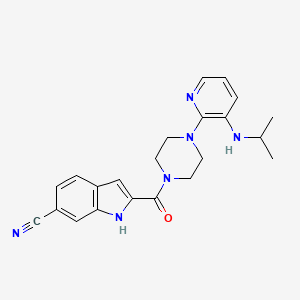
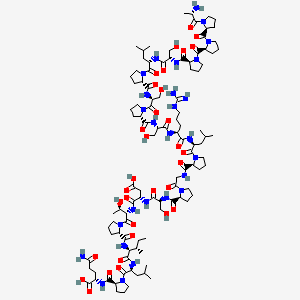
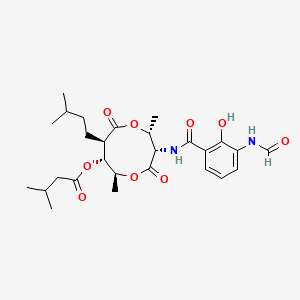
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
